(E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide
Description
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c1-11-5-6-12-8-14(17(19)21-16(12)7-11)10-20-22-18(24)13-3-2-4-15(9-13)23(25)26/h2-10H,1H3,(H,22,24)/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQHNFFKGPRYES-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with 3-nitrobenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-N’-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N’-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
The following analysis compares the target compound with structurally related benzohydrazide derivatives, focusing on molecular properties, synthesis, and biological activities.
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the aromatic rings (e.g., nitro, chloro, methoxy) and the nature of the fused heterocycle (quinoline, coumarin, pyridazine). These modifications influence molecular weight, melting points, and intermolecular interactions (e.g., hydrogen bonding, π-stacking).
Trends :
- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity and may elevate melting points. For example, the dual-nitro compound (326.26 g/mol) likely has stronger intermolecular interactions than methoxy analogs (299.28 g/mol) .
Comparison :
- Nitro groups (common in ) are associated with enhanced bioactivity due to increased electrophilicity.
- Quinoline vs. coumarin cores: Quinoline derivatives (hypothesized for the target compound) may offer improved membrane permeability compared to coumarin-based systems .
Structural Analysis
Activité Biologique
The compound (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 3-nitrobenzohydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate product formation. The yield and purity of the synthesized compound can be assessed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives, including the target compound. For instance, a recent study indicated that compounds with similar structures exhibited significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial proliferation.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of quinoline derivatives has also been extensively studied. Research indicates that the compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, such as AKT1. In vitro studies demonstrated that (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide significantly reduced the viability of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.4 |
| MCF-7 | 4.8 |
| A549 | 6.1 |
The proposed mechanism for the biological activity of (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that quinoline derivatives possess antioxidant capabilities that could contribute to their overall biological effects.
Case Studies
- Case Study 1 : A study investigated the effects of various quinoline derivatives on breast cancer cells and found that those containing a nitro group exhibited enhanced cytotoxicity compared to their non-nitro counterparts.
- Case Study 2 : Research focusing on antimicrobial activity revealed that derivatives similar to (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide showed potent activity against drug-resistant bacterial strains, highlighting their potential as new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for (E)-N'-((2-chloro-7-methylquinolin-3-yl)methylene)-3-nitrobenzohydrazide, and how can purity be maximized?
The compound is typically synthesized via a condensation reaction between 3-nitrobenzohydrazide and 2-chloro-7-methylquinoline-3-carbaldehyde under reflux in ethanol or methanol. Yield optimization (75–87%) is achieved by controlling reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Monitoring by TLC and elemental analysis ensures purity .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- 1H NMR : Peaks at δ 8.5–8.8 ppm confirm the hydrazone CH=N proton. Aromatic protons from quinoline and nitrobenzene rings appear as multiplets in δ 7.2–8.3 ppm. The methyl group on quinoline resonates at δ 2.6–2.8 ppm.
- IR : Stretching vibrations at ~1649 cm⁻¹ (C=O), ~1608 cm⁻¹ (C=N), and ~1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) validate functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight.
Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation?
The MTT assay using A549 (lung adenocarcinoma) or LNCaP/PC-3 (prostate cancer) cell lines is standard. Cells are incubated with the compound (10–100 μM, 48–72 hours) in DMEM supplemented with 10% FBS. IC₅₀ values are calculated from dose-response curves. Positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) are critical for validation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve challenges in structural elucidation, such as disorder or polymorphism?
Crystals are grown via slow evaporation (DMSO/CHCl₃). Using SHELXL for refinement:
- Disorder handling : Split models (e.g., solvent molecules) with occupancy refinement.
- Hydrogen bonding : Identify N–H···O and π–π interactions (e.g., quinoline ring stacking at 3.5–4.0 Å) to explain packing.
- Validation : Check R-factor convergence (<0.05) and ADPs for anisotropic displacement . Example crystallographic parameters (orthorhombic system, P2₁2₁2₁): a = 9.16 Å, b = 11.36 Å, c = 13.19 Å, α = 74.0°, V = 1289.07 ų .
Q. What computational strategies validate experimental findings and predict bioactivity?
- Molecular docking (AutoDock/Vina) : Dock the compound into target proteins (e.g., androgen receptor, PDB: 3V49). Use Lamarckian GA with grid sizes covering active sites. Validate with RMSD <2.0 Å.
- DFT (Gaussian 09) : Optimize geometry at B3LYP/6-31G(d), calculate dipole moments (≈5.2 D), and HOMO-LUMO gaps (≈3.8 eV) to predict reactivity.
- Molecular dynamics (GROMACS) : Simulate ligand-protein stability (50 ns, NPT ensemble). Analyze RMSF and binding free energy (MM/PBSA) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., NMR vs. X-ray conformation) arise from solution vs. solid-state dynamics. Methods:
- Variable-temperature NMR : Assess rotational barriers of the hydrazone bond.
- Conformational analysis (Mercury CSD) : Compare torsion angles (C1–C6 vs. C9–C14 dihedral angles) across multiple crystals.
- DFT conformational sampling : Identify low-energy conformers matching experimental data .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 9.1621, 11.3598, 13.1879 |
| α, β, γ (°) | 74.017, 85.995, 77.683 |
| V (ų) | 1289.07 |
| Z | 2 |
| R₁ (I > 2σ(I)) | 0.041 |
| CCDC deposition number | 2011289 |
Q. Table 2: Cytotoxicity Data (MTT Assay)
| Compound | IC₅₀ (μM, A549) | IC₅₀ (μM, LNCaP) |
|---|---|---|
| Target compound | 28.5 ± 1.2 | 19.3 ± 0.8 |
| Cisplatin (control) | 12.4 ± 0.6 | 8.9 ± 0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
